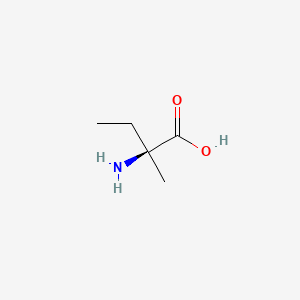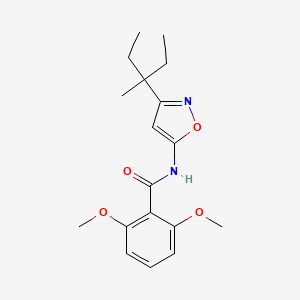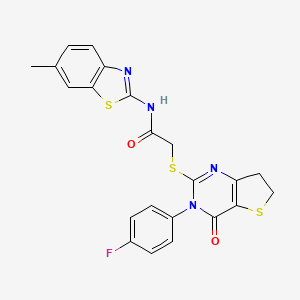
IWP-3
Übersicht
Beschreibung
Inhibitor of WNT Production-3 (IWP-3) is a small molecule inhibitor of WNT signaling. WNT proteins are small secreted proteins that play crucial roles in embryonic development, tissue homeostasis, and tumorigenesis. This compound inactivates Porcupine, a membrane-bound O-acyltransferase responsible for palmitoylating WNT proteins, which is essential for their signaling ability and secretion .
Wissenschaftliche Forschungsanwendungen
IWP-3 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used to study the WNT signaling pathway, which is involved in various biological processes such as cell proliferation, differentiation, and migration. Inhibiting WNT signaling with this compound can help researchers understand the role of this pathway in diseases like cancer and regenerative medicine .
In biology, this compound is used to promote the differentiation of human embryonic stem cells into cardiomyocytes, which are heart muscle cells. This application is valuable for studying heart development and for potential therapeutic applications in regenerative medicine .
In medicine, this compound is being investigated for its potential to treat diseases characterized by aberrant WNT signaling, such as certain types of cancer. By inhibiting WNT signaling, this compound can reduce tumor growth and proliferation .
Wirkmechanismus
IWP-3 exerts its effects by inactivating Porcupine, a membrane-bound O-acyltransferase responsible for palmitoylating WNT proteins. This palmitoylation is essential for the signaling ability and secretion of WNT proteins. By inhibiting Porcupine, this compound effectively blocks WNT signaling, leading to reduced accumulation of β-catenin and downstream gene transcription .
Biochemische Analyse
Biochemical Properties
This interaction is crucial as Porcupine is responsible for palmitoylating Wnt proteins, which is essential for their signaling ability and secretion .
Cellular Effects
The effects of IWP-3 on cells are primarily through its influence on the Wnt signaling pathway . By inhibiting Wnt production, this compound can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inactivating Porcupine . This inactivation impairs the ability of Wnt proteins to signal and be secreted, thereby disrupting the Wnt pathway .
Metabolic Pathways
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: IWP-3 can be synthesized through a multi-step organic synthesis process. The key steps involve the formation of the thieno[3,2-d]pyrimidine core and subsequent functionalization to introduce the fluorophenyl and benzothiazolyl groups. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and reagents like palladium catalysts for coupling reactions .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Analyse Chemischer Reaktionen
Types of Reactions: IWP-3 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorophenyl and benzothiazolyl moieties. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include palladium catalysts, organic solvents like DMF and DMSO, and bases such as potassium carbonate. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions .
Major Products: The major products formed from the reactions involving this compound are typically derivatives with modified functional groups, which can be used to study structure-activity relationships and optimize the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
IWP-3 is part of a class of compounds known as WNT signaling inhibitors. Similar compounds include IWP-2 and IWP-4, which also inhibit Porcupine but differ in their chemical structures. IWP-2 has a similar core structure but lacks the fluorophenyl group present in this compound. IWP-4, on the other hand, has an additional methoxy group compared to this compound .
The uniqueness of this compound lies in its specific inhibition of Porcupine with an IC50 value of 40 nM, making it a potent inhibitor of WNT signaling. This specificity and potency make this compound a valuable tool for studying the WNT signaling pathway and its role in various biological processes and diseases .
References
Eigenschaften
IUPAC Name |
2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN4O2S3/c1-12-2-7-15-17(10-12)32-21(24-15)26-18(28)11-31-22-25-16-8-9-30-19(16)20(29)27(22)14-5-3-13(23)4-6-14/h2-7,10H,8-9,11H2,1H3,(H,24,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVMHQSDMKWQNBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=NC4=C(C(=O)N3C5=CC=C(C=C5)F)SCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN4O2S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
687561-60-0 | |
| Record name | 687561-60-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



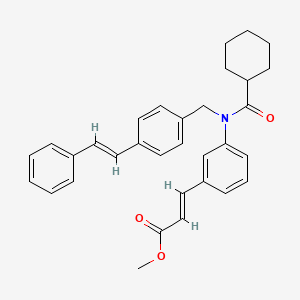
![(E)-Methyl 3-(3-(N-(4-(benzo[d][1,3]dioxol-5-yl)benzyl)cyclohexanecarboxamido)phenyl)acrylate](/img/structure/B1672615.png)
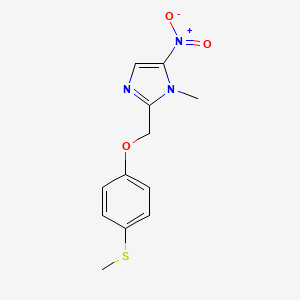
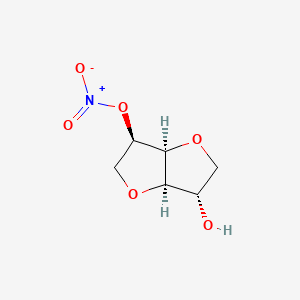
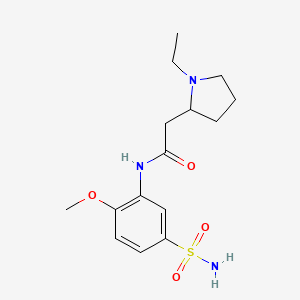
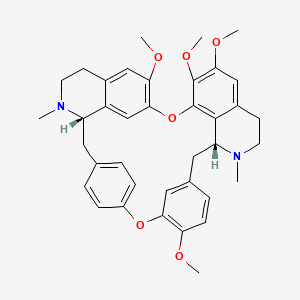
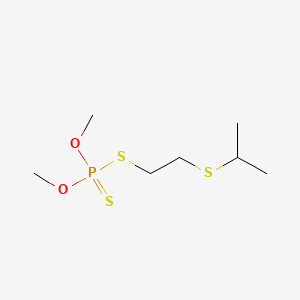
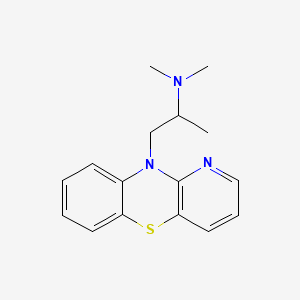
![17-Ethynyl-17-hydroxy-7,13-dimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1672627.png)

